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molecular formula C11H11NO3 B8697078 7-propionyl-2H-1,4-benzoxazin-3(4H)-one

7-propionyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B8697078
M. Wt: 205.21 g/mol
InChI Key: SCKXMWYRQYTDAH-UHFFFAOYSA-N
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Patent
US05221742

Procedure details

The following compounds were made by the above procedure, using the appropriate starting materials: 3,4-dihydro-2-methyl-7-(1-oxopropyl)-3-oxo-1,4(2H)-benzoxazine, mp 179°-179.5° C.; and 3,4-dihydro-2,2-dimethyl-7-(1-oxopropyl)-3-oxo-1,4(2H)-benzoxazine, mp 153°-155° C.
Name
3,4-dihydro-2-methyl-7-(1-oxopropyl)-3-oxo-1,4(2H)-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,4-dihydro-2,2-dimethyl-7-(1-oxopropyl)-3-oxo-1,4(2H)-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[CH:2]1[C:7](=[O:8])[NH:6][C:5]2[CH:9]=[CH:10][C:11]([C:13](=[O:16])[CH2:14][CH3:15])=[CH:12][C:4]=2[O:3]1.CC1(C)C(=O)NC2C=CC(C(=O)CC)=CC=2O1>>[O:16]=[C:13]([C:11]1[CH:10]=[CH:9][C:5]2[NH:6][C:7](=[O:8])[CH2:2][O:3][C:4]=2[CH:12]=1)[CH2:14][CH3:15]

Inputs

Step One
Name
3,4-dihydro-2-methyl-7-(1-oxopropyl)-3-oxo-1,4(2H)-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OC2=C(NC1=O)C=CC(=C2)C(CC)=O
Step Two
Name
3,4-dihydro-2,2-dimethyl-7-(1-oxopropyl)-3-oxo-1,4(2H)-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC2=C(NC1=O)C=CC(=C2)C(CC)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O=C(CC)C1=CC2=C(NC(CO2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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